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Compound of Interest

Compound Name: Oxaydo

Cat. No.: B3026203 Get Quote

Welcome to the technical support center for Oxaydo in vitro testing. This resource is designed

for researchers, scientists, and drug development professionals to provide clear, actionable

guidance for optimizing dissolution parameters.

Frequently Asked Questions (FAQs)
Q1: What is Oxaydo and what are its key formulation characteristics relevant to dissolution

testing?

A1: Oxaydo is an immediate-release oral tablet formulation of oxycodone hydrochloride, an

opioid agonist indicated for the management of moderate to severe pain.[1][2][3] From a

dissolution perspective, it is critical to know that oxycodone HCl is a white, odorless crystalline

powder that is soluble in water (1 g in 6 to 7 mL).[1][3][4] Oxaydo's formulation includes

inactive ingredients such as microcrystalline cellulose, magnesium stearate, polyethylene

oxide, and sodium lauryl sulfate.[3][4] Notably, Oxaydo is designed with abuse-deterrent

properties; attempts to crush and dissolve it can result in a viscous, gelatinous mixture, which

can present unique challenges in vitro.[5] The label explicitly states the tablet is not amenable

to crushing and dissolution.[4]

Q2: What is the standard USP apparatus and general methodology for testing an immediate-

release tablet like Oxaydo?

A2: For immediate-release solid oral dosage forms, the most commonly used apparatuses are

USP Apparatus 1 (Baskets) and USP Apparatus 2 (Paddles).[6] For tablets, USP Apparatus 2
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is frequently preferred. A typical agitation speed for the paddle method is 50 or 75 rpm.[6][7]

The dissolution medium volume is generally between 500 mL and 1000 mL, with 900 mL being

the most common.[6][8] The temperature of the medium should be maintained at 37 ± 0.5°C.[8]

[9]

Q3: Which dissolution media are recommended for Oxaydo?

A3: For drug products containing highly soluble active ingredients like oxycodone HCl,

dissolution testing should evaluate the product's characteristics in the physiological pH range of

1.2 to 6.8.[6][10] Standard media include 0.1N HCl (to simulate gastric fluid), a pH 4.5 acetate

buffer, and a pH 6.8 phosphate buffer.[10] For routine quality control, a single medium is often

sufficient, with 0.1N HCl being a common choice for immediate-release products.[7][10]

Q4: What are the typical acceptance criteria for a rapidly dissolving product like Oxaydo?

A4: For immediate-release solid oral dosage forms containing a highly soluble drug substance,

the common dissolution acceptance criterion is Q=80% in 30 minutes.[7] The 'Q' represents the

percentage of the labeled amount of the drug substance that has dissolved at the specified

time point.[6]

Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution testing of

Oxaydo.

Problem 1: High variability or inconsistent results between vessels or runs.

Possible Cause 1: Testing Artifacts. Undissolved excipients may form a cone at the bottom of

the vessel (a phenomenon known as "coning"), particularly at lower paddle speeds.[7] The

tablet or its residue might also be sticking to the vessel walls or the basket screen.[6]

Solution: Visually observe the dissolution process in each vessel to identify aberrant

behavior.[6] For the paddle method, ensure the dosage form drops to the bottom center of

the vessel. If coning is observed, consider increasing the paddle speed to 75 rpm after

appropriate justification.[7]
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Possible Cause 2: Dissolved Gases in the Medium. Dissolved gases can come out of

solution and form bubbles on the tablet surface or basket mesh, inhibiting full contact with

the medium and slowing dissolution.[11][12]

Solution: Ensure the dissolution medium is properly deaerated before use.[6] This can be

achieved by heating, filtering, and applying a vacuum.[6] The dissolved oxygen level

should be below 6 mg/L.[11][12]

Possible Cause 3: Equipment and Setup. Improper equipment setup, such as incorrect

paddle/basket height, vessel centering, or wobbly spindles, can introduce significant

variability.

Solution: Perform regular mechanical calibration of the dissolution apparatus according to

USP <711> guidelines.[13] Use a performance verification test with USP reference

standards (e.g., Prednisone tablets) to ensure the system is operating correctly.[13]

Problem 2: Failure to meet the Q=80% in 30 minutes specification (slow or incomplete

dissolution).

Possible Cause 1: Gelling of Abuse-Deterrent Formulation. Oxaydo contains excipients like

polyethylene oxide which can form a viscous gel when exposed to the dissolution medium.[3]

[5] This gelling is an intended abuse-deterrent feature but can slow the drug release in vitro if

not properly managed.

Solution: Ensure the hydrodynamics of the test are appropriate. Using USP Apparatus 2 at

75 rpm can provide sufficient agitation to prevent the gel from becoming a static, non-

eroding mass. Ensure the medium selection is robust and does not excessively promote

gelling that would prevent drug release.

Possible Cause 2: Filter-Related Issues. The active drug, oxycodone HCl, may adsorb to the

filter used for sample withdrawal. The filter pores may also become clogged by the viscous

gel formed by the excipients.

Solution: Perform filter validation studies. Analyze an unfiltered and filtered solution of

known concentration to ensure there is no significant drug adsorption. If clogging is an

issue, consider using a filter with a larger surface area or a different membrane type.
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Possible Cause 3: Drug Degradation. Although oxycodone HCl is generally stable, the

stability of the drug in the chosen dissolution medium should be confirmed.[11][12]

Solution: Analyze a standard solution of oxycodone HCl in the dissolution medium that has

been held at 37°C for the duration of the test. Compare its concentration to a freshly

prepared standard to check for degradation.[8]

Data Presentation: Recommended Dissolution
Parameters
The following table summarizes the recommended starting parameters for developing a

dissolution method for Oxaydo, based on FDA guidance for immediate-release products

containing highly soluble drugs.

Table 1: Recommended In Vitro Dissolution Parameters for Oxaydo
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Parameter Recommendation Rationale / Comments

Apparatus USP Apparatus 2 (Paddles)

Commonly used and
recommended for tablets
to minimize coning effects.
[7]

Agitation Speed 50 or 75 rpm

75 rpm may be justified to

manage the gelling nature of

the formulation.[6][7]

Medium
0.1N HCl (Simulated Gastric

Fluid)

Standard for immediate-

release dosage forms to mimic

stomach conditions.[7]

Volume 900 mL

Standard volume for USP

Apparatus 1 and 2.[6][8] 500

mL may be used if sink

conditions are maintained.[7]

Temperature 37 ± 0.5°C

Standard physiological

temperature for dissolution

testing.[8]

Sampling Times 10, 15, 20, 30, 45 minutes

Sufficient points to

characterize the dissolution

profile of an immediate-release

product.[6]

| Acceptance Criterion | Q = 80% in 30 minutes | Standard criterion for rapidly dissolving, highly

soluble drug products.[7] |

Experimental Protocols
Protocol: Dissolution of Oxaydo Tablets using USP Apparatus 2

Preparation:

Prepare 900 mL of 0.1N HCl dissolution medium per vessel.
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Deaerate the medium using a validated method (e.g., vacuum filtration through a 0.45 µm

filter while heating).

Calibrate and set up the USP Apparatus 2 (Paddles) system. Set the paddle speed to 75

rpm and the water bath temperature to 37 ± 0.5°C.

Verify paddle height and vessel centering.

Procedure:

Transfer 900 mL of the deaerated medium into each dissolution vessel and allow the

temperature to equilibrate to 37 ± 0.5°C.

Carefully drop one Oxaydo tablet into each vessel, ensuring it settles at the bottom center.

Start the timer and the paddle rotation simultaneously.

At each specified time point (e.g., 10, 15, 20, 30, 45 minutes), withdraw a sample aliquot

from a zone midway between the surface of the medium and the top of the paddle, not

less than 1 cm from the vessel wall.

Immediately filter the sample through a validated, pre-tested syringe filter (e.g., 0.45 µm

PVDF) to prevent undissolved particulates from interfering with analysis.

Analysis:

Analyze the filtered samples for oxycodone HCl concentration using a validated analytical

method, such as UV-Vis spectrophotometry or HPLC.

Calculate the percentage of the labeled amount of oxycodone HCl dissolved at each time

point, correcting for any volume removed during previous sampling if necessary.
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Phase 1: Preparation

Phase 2: Execution

Phase 3: Analysis & Reporting

Prepare & Deaerate
Dissolution Medium

Calibrate & Set Up
USP Apparatus 2
(37°C, 75 rpm)

Equilibrate Medium
in Vessels

Introduce Oxaydo Tablet
& Start Test

Withdraw Aliquots
at Timed Intervals

Filter Samples
Immediately

Analyze Samples
(UV-Vis or HPLC)

Calculate % Dissolved
vs. Time

Compare to Specification
(Q=80% in 30 min)

Click to download full resolution via product page

Caption: Experimental workflow for Oxaydo dissolution testing.
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Dissolution Test Failure
(OOS Result)

What is the nature of the failure?

High Variability

 Variability 

Slow / Incomplete
Dissolution

 Low Results 

Observe vessel visually.
See coning or sticking?

Observe vessel visually.
Is a thick gel forming?

Action: Increase RPM to 75.
Re-evaluate.

Yes

Is medium deaerated
(<6 mg/L O2)?

No

Action: Improve deaeration
procedure.

No

Action: Perform full
mechanical calibration.

Yes

Action: Ensure proper
hydrodynamics (75 RPM).

Yes

Has filter been validated
for drug adsorption?

No

Action: Perform filter
validation study.

No

Action: Check drug stability
in medium at 37°C.

Yes

Click to download full resolution via product page

Caption: Troubleshooting decision tree for OOS dissolution results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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